Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[310]hexane-2-carboxylate is a complex organic compound featuring a bicyclic structure with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring:
Bicyclo[3.1.0]hexane Formation: The bicyclic structure is synthesized via a (3 + 2) annulation reaction involving cyclopropenes and aminocyclopropanes. This step often uses photoredox catalysis under blue LED irradiation to achieve high yields and diastereoselectivity.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems could be employed to enhance efficiency and sustainability .
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the thiophene ring contribute to its binding affinity and specificity. The exact pathways can vary depending on the application, but typically involve modulation of enzymatic activity or receptor signaling.
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane Derivatives: Compounds like crispatene and cycloeudesmol, which also feature the bicyclic hexane structure.
Thiophene Derivatives: Compounds such as 3-methoxythiophene-2-carbaldehyde.
Uniqueness: Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its combination of a bicyclic structure with a functionalized thiophene ring, offering a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and uniqueness in the field of organic chemistry.
Properties
IUPAC Name |
methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-17-9-3-4-19-11(9)12(15)14-6-7-5-8(7)10(14)13(16)18-2/h3-4,7-8,10H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXISLFYSGLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)N2CC3CC3C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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